1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one
Description
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one is a bicyclic tertiary amine featuring a cyclopropylidene group fused to the 8-azabicyclo[3.2.1]octane core and a 4-fluorophenyl-acetyl substituent. The compound’s structural uniqueness arises from its constrained bicyclic framework, which imposes stereochemical rigidity, and the electron-withdrawing 4-fluorophenyl group, which may influence its electronic and pharmacokinetic properties. The compound is commercially available, with pricing tiers reflecting its use in early-stage drug discovery (e.g., $69.0–$140.0 for 5–40 mg quantities) .
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-15-5-1-12(2-6-15)9-18(21)20-16-7-8-17(20)11-14(10-16)13-3-4-13/h1-2,5-6,16-17H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDERQXUULTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one, identified by CAS number 2195941-03-6, is a synthetic compound belonging to the azabicyclo class of molecules. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of neurochemical pathways and inflammatory processes.
The molecular formula of this compound is , with a molecular weight of 285.4 g/mol. Its structure features a bicyclic core that is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.4 g/mol |
| CAS Number | 2195941-03-6 |
Research indicates that compounds with similar structural frameworks can act as inhibitors of various enzymes involved in lipid metabolism and inflammatory responses. The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is particularly noteworthy, as it plays a crucial role in the degradation of endocannabinoids like palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds can increase the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one exhibit potent inhibitory activity against NAAA with IC50 values in the low nanomolar range. For instance, a related compound showed an IC50 value of 0.042 μM, indicating strong efficacy in inhibiting this enzyme .
In Vivo Studies
In vivo pharmacological studies have indicated that these compounds can modulate pain and inflammation effectively. For example, they have been shown to reverse diuresis induced by kappa-opioid receptor agonists, suggesting a potential application in pain management . The selectivity profile of these compounds often highlights their ability to target specific receptors without significant off-target effects.
Case Studies
Case Study 1: NAAA Inhibition
A study focused on the pharmacokinetics and pharmacodynamics of similar azabicyclic compounds revealed their potential as therapeutic agents for chronic pain management due to their ability to sustain elevated levels of PEA through NAAA inhibition .
Case Study 2: Kappa Opioid Receptor Antagonism
Another investigation into the biological activity of azabicyclo derivatives found that certain analogs exhibited selective kappa opioid receptor antagonism with IC50 values as low as 20 nM, demonstrating their potential utility in treating conditions related to opioid receptor dysregulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one can be contextualized against analogs sharing the 8-azabicyclo[3.2.1]octane scaffold. Key comparisons include:
Structural Analogues and Substituent Effects
Pharmacological and Commercial Differentiation
- Receptor Targeting: Unlike tropifexor, which targets nuclear receptors, the 4-fluorophenyl-ethanone moiety in the target compound may favor interactions with neurotransmitter transporters (e.g., dopamine or serotonin receptors) based on structural parallels to tropane derivatives .
- Cost and Availability : The target compound is priced higher than simpler analogs (e.g., 8-azabicyclo[3.2.1]octan-3-one derivatives), reflecting its specialized design and demand in medicinal chemistry .
Critical Analysis of Evidence and Limitations
- Gaps in Data : Direct biological activity data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Contradictions : While some analogs (e.g., tropifexor) demonstrate clinical relevance, others (e.g., biphenylmethyl derivatives) lack disclosed therapeutic applications, complicating unified SAR conclusions .
Preparation Methods
Cyclization of Pyrrolidine Precursors
A common approach involves intramolecular cyclization of pyrrolidine derivatives. For example, 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (PubChem CID: 13091248) is synthesized by treating pyrrolidine intermediates with hydrochloric acid and sodium cyanide under controlled conditions. This method achieves moderate yields (35–58%) and is scalable for industrial production.
[3+2]-Cycloaddition with Cyclopropanated Heterocycles
Microwave-assisted [3+2]-cycloadditions using cyclopropanated furans or pyrroles generate the bicyclic core efficiently. For instance, cyclopropanated furans react with nitriles to form 8-azabicyclo[3.2.1]octane derivatives in 45–79% yields. This method is stereoselective and avoids racemization, making it suitable for enantiopure synthesis.
Functionalization with the 4-Fluorophenyl Ethanone Group
The 4-fluorophenyl ethanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
4-Fluorobenzene reacts with acetyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃). For example, 1-(4-fluorophenyl)-2-phenyl ethanone is synthesized at −10°C with 77.7% yield. This method is adaptable for coupling with the bicyclic core using ketone intermediates.
Nucleophilic Substitution
Aminoalkylation of the bicyclic nitrogen with α-bromo-4-fluoroacetophenone derivatives achieves the final coupling. A PubChem entry (CID: 44350704) confirms this approach, where 2-(3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone reacts with 4-fluorophenyl Grignard reagents to yield the target compound.
Optimization and Reaction Conditions
Key Catalysts and Reagents
| Step | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Bicyclic core formation | NaCN, HCl, AlCl₃ | 35–58 | |
| Cyclopropanation | PCl₃, pyridine | 58–93 | |
| 4-Fluorophenyl coupling | AlCl₃, α-bromoacetophenone | 70–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
